molecular formula C20H16N6O2 B2714092 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine CAS No. 946350-30-7

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine

Cat. No.: B2714092
CAS No.: 946350-30-7
M. Wt: 372.388
InChI Key: FDNYKFCMWHKFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pteridine core substituted with a phenyl group and a benzodioxole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine is unique due to its specific combination of the pteridine core with the benzodioxole and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields .

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-2-4-14(5-3-1)24-19-17-18(22-9-8-21-17)25-20(26-19)23-11-13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNYKFCMWHKFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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